molecular formula C64H98N16O13 B12118505 H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH

Cat. No.: B12118505
M. Wt: 1299.6 g/mol
InChI Key: ARNVSODQGPYQNJ-UHFFFAOYSA-N
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Description

The compound H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by the presence of histidine, leucine, proline, and valine residues in its structure. Peptides like this one are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Removal of protecting groups to expose reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH: can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues may result in the formation of oxo-histidine derivatives.

Scientific Research Applications

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or cell membranes. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Leu-DL-Val-OH: A simpler peptide with fewer amino acid residues.

    H-DL-His-DL-Leu-DL-Val-OH: Contains histidine, leucine, and valine residues.

    H-DL-Pro-DL-Pro-DL-Val-OH: Composed of proline and valine residues.

Uniqueness

H-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-DL-His-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-Val-OH: is unique due to its specific sequence and combination of amino acids, which may confer distinct biological activities and properties compared to simpler peptides.

Properties

Molecular Formula

C64H98N16O13

Molecular Weight

1299.6 g/mol

IUPAC Name

2-[[1-[1-[1-[2-[[2-[[2-[[1-[1-[1-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C64H98N16O13/c1-35(2)27-43(71-53(81)41(65)29-39-31-66-33-68-39)58(86)77-23-11-17-47(77)62(90)79-25-13-19-49(79)60(88)75-21-9-15-45(75)55(83)73-51(37(5)6)57(85)70-42(30-40-32-67-34-69-40)54(82)72-44(28-36(3)4)59(87)78-24-12-18-48(78)63(91)80-26-14-20-50(80)61(89)76-22-10-16-46(76)56(84)74-52(38(7)8)64(92)93/h31-38,41-52H,9-30,65H2,1-8H3,(H,66,68)(H,67,69)(H,70,85)(H,71,81)(H,72,82)(H,73,83)(H,74,84)(H,92,93)

InChI Key

ARNVSODQGPYQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC8=CN=CN8)N

Origin of Product

United States

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